2,2,4-Trimethyl-3-pentanone
Overview
Description
Synthesis Analysis
- The synthesis of compounds structurally similar to 2,2,4-Trimethyl-3-pentanone, like 2,2,4-trimethylpentane-1,3-diol, involves the use of industrial isobutyraldehyde and sodium hydroxide under optimal reaction conditions (He Yu-lia, 2002).
- Another related compound, 3,5-dichloro-2-pentanone, was synthesized using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, indicating the versatility of starting materials in the synthesis of ketones (Cheng Ming-min, 2015).
Molecular Structure Analysis
- The molecular structure of compounds like 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, which is structurally related to 2,2,4-Trimethyl-3-pentanone, was determined using 3-dimensional X-ray data (H. Koningsveld & F. V. Meurs, 1977).
Chemical Reactions and Properties
- Chemical reactions of similar compounds, such as 3,3,4-trimethyl-2-pentanol, under catalytic hydrogenation conditions, result in a mixture of isomers due to isomerization, highlighting the reactivity of these molecules (A. Meshcheryakov & L. V. Petrova, 1955).
Physical Properties Analysis
- The physical properties of compounds like 2,2,4-trimethylpentane can be analyzed through their phase behavior in binary and ternary systems, as demonstrated by isothermal (vapour + liquid) equilibrium data (J. Pavlíček & I. Wichterle, 2012).
Chemical Properties Analysis
- The chemical properties of ketones structurally related to 2,2,4-Trimethyl-3-pentanone are evident in reactions like the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, indicating the reactivity of such compounds under specific conditions (T. Tokumitsu & Takayuki Hayashi, 1980).
Scientific Research Applications
1. Phase Behavior in Chemical Systems
Pavlíček and Wichterle (2012) investigated the phase behavior of 2,2,4-Trimethyl-3-pentanone in binary and ternary systems with other compounds. Their study provided vital data for understanding the equilibrium data of this compound in different chemical systems at various temperatures and pressures, contributing to the field of chemical thermodynamics (Pavlíček & Wichterle, 2012).
2. Enthalpies of Formation and Steric Effects
Research by Sellers (1970) on the enthalpies of formation of aliphatic branched ketones, including 2,2,4-Trimethyl-3-pentanone, provides insights into its thermodynamic properties. This study highlights the role of steric effects introduced by methyl substitution, contributing to the understanding of molecular energetics in organic chemistry (Sellers, 1970).
3. Reaction Mechanisms and Kinetics
Xie and Saunders (1991) explored the isotope effects in reactions involving 2-pentanone, which can be related to 2,2,4-Trimethyl-3-pentanone. Their findings on reaction mechanisms and kinetics are significant for understanding how different isotopes influence chemical reactions in organic compounds (Xie & Saunders, 1991).
4. Applications in Enhanced Oil Recovery
Argüelles-Vivas et al. (2020) demonstrated the application of 3-pentanone, a compound related to 2,2,4-Trimethyl-3-pentanone, in enhancing water imbibition in core flooding of fractured carbonate cores. This research is significant in the field of petroleum engineering, showcasing the potential use of such compounds in oil recovery processes (Argüelles-Vivas et al., 2020).
5. Studies on Metabolism and Toxicology
Olson et al. (1985) identified urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Although this study focuses on a different but related compound, it provides insights into the metabolism and potential toxicological aspects of similar compounds (Olson et al., 1985).
6. Environmental Impact Assessments
Aschmann et al. (2002) investigated the gas-phase reactions of OH radicals with 2,2,4-trimethylpentane. This research is relevant for understanding the environmental impact and atmospheric chemistry of similar compounds (Aschmann et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2,2,4-trimethylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHQRXVZXVQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207281 | |
Record name | 2,2,4-Trimethyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-3-pentanone | |
CAS RN |
5857-36-3 | |
Record name | Pentamethylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentamethylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,4-Trimethyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-TRIMETHYL-3-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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